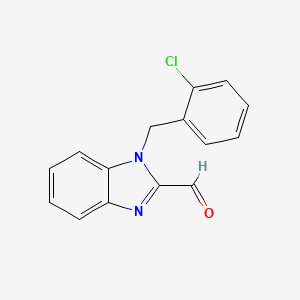

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKDANOPKUEJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360198 | |

| Record name | 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537010-38-1 | |

| Record name | 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-(2-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. We present a robust, two-step synthetic pathway, explain the chemical principles underpinning the methodology, and offer detailed, step-by-step protocols for synthesis and purification. Furthermore, this guide outlines a complete analytical workflow for structural confirmation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this versatile compound.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in drug discovery.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and antihypertensive effects.[1][2] The functionalization of the benzimidazole core at the N-1 and C-2 positions allows for the fine-tuning of its pharmacological profile.

The target molecule, this compound (CAS No: 537010-38-1), is a particularly useful synthetic intermediate.[3][4] The aldehyde group at the C-2 position serves as a reactive handle for a multitude of chemical transformations, such as condensation and nucleophilic addition reactions, enabling the construction of more complex molecular architectures.[5] The 2-chlorobenzyl substituent at the N-1 position provides steric and electronic modulation, influencing the compound's overall properties. This guide details a reliable method for its preparation and thorough characterization.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically approached via a two-step sequence starting from a readily available precursor.

-

N-Alkylation: The first step involves the nucleophilic substitution reaction between a benzimidazole precursor and 2-chlorobenzyl chloride. This establishes the crucial N-C bond.

-

C-2 Formylation: The second step introduces the aldehyde functionality at the C-2 position of the N-substituted benzimidazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its efficiency and selectivity for electron-rich heterocyclic systems.[6][7][8]

This strategy is advantageous as it utilizes well-established and high-yielding reactions, allowing for the reliable production of the target compound.

Caption: Overall two-step synthetic route.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole

This procedure details the N-alkylation of 1H-benzimidazole. The choice of a strong base, such as sodium hydride (NaH), is critical for the complete deprotonation of the benzimidazole N-H proton (pKa ≈ 13.2), generating a highly nucleophilic benzimidazolide anion.[9] Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and does not interfere with the strong base.

Materials:

-

1H-Benzimidazole (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

2-Chlorobenzyl chloride (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water & Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 1H-benzimidazole (1.0 eq) in anhydrous DMF to the NaH suspension.

-

Allow the reaction mixture to stir at room temperature for 1 hour. During this time, the evolution of hydrogen gas should cease, indicating complete formation of the benzimidazolide anion.

-

Re-cool the mixture to 0 °C and add 2-chlorobenzyl chloride (1.1 eq) dropwise.

-

Let the reaction proceed at room temperature for 3-5 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting benzimidazole is consumed.

-

Upon completion, cautiously quench the reaction by the slow addition of ice-cold water.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain 1-(2-chlorobenzyl)-1H-benzimidazole as a pure solid.

Step 2: Synthesis of this compound

This step employs the Vilsmeier-Haack reaction, a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[7][10] The reaction first involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and phosphorus oxychloride (POCl₃).[8][11] The electron-rich C-2 position of the N-substituted benzimidazole then attacks this reagent, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[6][7]

Materials:

-

1-(2-Chlorobenzyl)-1H-benzimidazole (1.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃, 1.5 eq)

-

Sodium acetate (NaOAc)

-

Dichloromethane (DCM) or Diethyl ether (Et₂O)

-

Deionized water & Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve the intermediate 1-(2-chlorobenzyl)-1H-benzimidazole (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 5 °C. A thick precipitate of the Vilsmeier reagent complex may form.

-

Allow the reaction to stir at room temperature for 4-6 hours, then heat to 60-70 °C for an additional 1-2 hours to ensure completion. Monitor by TLC.

-

Cool the reaction mixture back to 0 °C.

-

Carefully add a saturated aqueous solution of sodium acetate (NaOAc) to hydrolyze the iminium intermediate and neutralize the acid. Stir for 15 minutes.

-

Dilute the mixture with water and extract with a suitable organic solvent like DCM or Et₂O (3 x volumes).

-

Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford the pure this compound.

Safety Precautions:

-

Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle it strictly under an inert atmosphere.[9]

-

Phosphorus oxychloride (POCl₃) is corrosive and reacts with moisture. All manipulations should be performed in a well-ventilated fume hood.

-

2-Chlorobenzyl chloride is a lachrymator and toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]

Characterization Workflow

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The workflow involves a combination of spectroscopic and chromatographic techniques.

Caption: Standard workflow for purification and characterization.

Spectroscopic Data

The following tables summarize the expected key data points for the successful characterization of the target molecule.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.8 - 10.2 (s, 1H) | ~185 - 190 | Deshielded proton and carbon of the aldehyde group. |

| Benzyl (-CH₂-) | ~5.8 - 6.0 (s, 2H) | ~45 - 50 | Methylene protons adjacent to the nitrogen and aromatic ring. |

| Benzimidazole (C4-H, C7-H) | ~7.8 - 8.0 (m, 2H) | ~110 - 125 | Aromatic protons on the benzimidazole core. |

| Benzimidazole (C5-H, C6-H) | ~7.3 - 7.5 (m, 2H) | ~120 - 130 | Aromatic protons on the benzimidazole core. |

| 2-Chlorobenzyl (Aromatic) | ~6.9 - 7.4 (m, 4H) | ~127 - 135 | Aromatic protons on the chlorobenzyl substituent. |

| Benzimidazole (C2) | - | ~145 - 150 | Carbon bearing the aldehyde group. |

| Benzimidazole (C=N) | - | ~140 - 145 | Quaternary carbons of the imidazole ring. |

| C-Cl | - | ~130 - 135 | Carbon bearing the chlorine atom. |

Table 2: Predicted FTIR and Mass Spectrometry Data

| Technique | Expected Value | Assignment |

|---|---|---|

| FTIR (cm⁻¹) | ~1680 - 1700 | C=O stretch (aldehyde) |

| ~1610 - 1630 | C=N stretch (imidazole ring) | |

| ~3050 - 3100 | Aromatic C-H stretch | |

| ~2820, ~2720 | C-H stretch (aldehyde, Fermi resonance) | |

| ~740 - 760 | C-Cl stretch | |

| MS (m/z) | 270.72 | [M]⁺ for C₁₅H₁₁ClN₂O |

| 271.72 | [M+H]⁺ (ESI) |

| | 91, 125 | Characteristic fragments (tropylium, chlorotropylium ions) |

Note: Actual spectral values may vary slightly based on the solvent and instrument used.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound. The two-step approach, involving N-alkylation followed by a Vilsmeier-Haack formylation, is efficient and scalable for laboratory settings. The detailed characterization workflow provides a robust framework for verifying the structural integrity and purity of the final product, which is a key prerequisite for its application in further synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

-

Der Pharma Chemica. A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Available at: [Link]

-

E-RESEARCHCO. Synthesis of Some Novel N-alkylated 2-chloro-BenzimidazoleDerivatives. Available at: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

-

PharmaTutor. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

-

TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available at: [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]

-

YouTube. Vilsmeier-Haack Reaction. Available at: [Link]

-

The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]

-

ResearchGate. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Available at: [Link]

-

ResearchGate. Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. Available at: [Link]

-

National Institute of Standards and Technology. 1H-Benzimidazole - Mass spectrum (electron ionization). Available at: [Link]

-

PubChem. 1H-Benzimidazole-2-carboxaldehyde. Available at: [Link]

-

SIELC Technologies. 1H-Benzimidazole-2-carboxaldehyde. Available at: [Link]

-

PubMed Central. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Available at: [Link]

-

MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Available at: [Link]

-

Silae and Nature. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Available at: [Link]

-

PubChem. 1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]

- Google Patents. Process for the preparation of 1H-benzimidazoles.

-

PubMed Central. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available at: [Link]

-

ResearchGate. The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole.... Available at: [Link]

-

National Institute of Standards and Technology. 1H-Benzimidazole - IR Spectrum. Available at: [Link]

-

RSC Publishing. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Available at: [Link]

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. matrixscientific.com [matrixscientific.com]

- 4. You are being redirected... [hit2lead.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is structured to deliver not just data, but also the scientific context and experimental rationale crucial for its application in research and development.

Introduction

Benzimidazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of pharmacological activities. The title compound, this compound, incorporates several key structural features: a benzimidazole core, a reactive aldehyde group, and a 2-chlorobenzyl substituent. This unique combination of moieties suggests its potential as a versatile building block for the synthesis of more complex molecules with diverse biological targets. Understanding its fundamental physicochemical properties is the first critical step in unlocking its full potential in drug design and development.

Molecular Structure and Key Features

The molecular structure of this compound is fundamental to its chemical behavior and biological activity. The benzimidazole scaffold provides a rigid, aromatic core, while the aldehyde group at the 2-position serves as a key reactive handle for further chemical modifications. The N-alkylation with a 2-chlorobenzyl group introduces a degree of lipophilicity and conformational flexibility.

Diagram 1: Molecular Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is paramount for predicting a compound's behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₁₁ClN₂O | - |

| Molecular Weight | 270.72 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥95% | [1] |

| CAS Number | 537010-38-1 | [1][2] |

| LogP (calculated) | 3.96 | [2] |

| Melting Point | Not experimentally determined. Predicted to be in the range of 150-180 °C based on similar benzimidazole derivatives. | Prediction |

| Boiling Point | Not determined due to thermal lability. | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and poorly soluble in water. | Prediction |

| pKa | Not experimentally determined. The benzimidazole nitrogen is weakly basic. | Prediction |

Expert Insights: The calculated LogP value of 3.96 suggests that the compound is lipophilic, which has significant implications for its membrane permeability and potential for oral absorption. However, this also indicates a potential for lower aqueous solubility, a common challenge in drug development. The aldehyde functionality can also participate in reversible hydration in aqueous media, which may influence its reactivity and spectroscopic characterization.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, leveraging established benzimidazole synthesis methodologies.

Diagram 2: Proposed Synthetic Workflow

A plausible multi-step synthesis route.

Experimental Protocol: A Representative Synthesis

Disclaimer: This is a representative protocol based on established chemical principles for the synthesis of analogous compounds. It should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-amine

-

To a solution of 2-aminobenzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitate by vacuum filtration, wash with water, and dry to yield the crude product.

-

Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Base and Solvent: Potassium carbonate is a mild base suitable for the N-alkylation of benzimidazoles. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 reaction.

-

Temperature: Gentle heating is often required to drive the reaction to completion in a reasonable timeframe.

Step 2: Synthesis of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbonitrile

-

Suspend the product from Step 1 (1.0 eq) in a mixture of aqueous sulfuric acid at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases.

-

Cool, neutralize with a base (e.g., sodium carbonate), and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude nitrile by column chromatography.

Step 3: Reduction to this compound

-

Dissolve the nitrile from Step 2 (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add diisobutylaluminium hydride (DIBAL-H) (1.2 eq, as a solution in toluene or hexanes) dropwise.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.

-

Purify by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.

-

Aromatic Protons: Complex multiplets will be observed in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the benzimidazole ring and the 2-chlorobenzyl group.

-

Methylene Protons: A singlet corresponding to the -CH₂- group connecting the benzyl and benzimidazole moieties is expected around δ 5.5-6.0 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: The aldehyde carbon will appear as a singlet in the highly deshielded region of the spectrum, around δ 185-195 ppm.

-

Aromatic and Heterocyclic Carbons: A series of signals in the δ 110-150 ppm range will correspond to the carbons of the benzimidazole and chlorobenzyl rings.

-

Methylene Carbon: The benzylic carbon signal is expected around δ 45-55 ppm.

-

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): A pair of weak to medium bands may be observed around 2820 and 2720 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 750-800 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 270, with an isotopic peak at m/z 272 (M+2) with approximately one-third the intensity of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the aldehyde group (-CHO), the chlorobenzyl group, and cleavage of the benzimidazole ring.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it a promising scaffold and intermediate in medicinal chemistry.

-

Antimicrobial Agents: The benzimidazole core is present in many antimicrobial drugs. The aldehyde can be derivatized to form Schiff bases, hydrazones, and other functionalities known to possess antibacterial and antifungal activities.

-

Anticancer Agents: Many benzimidazole derivatives exhibit anticancer properties. The title compound can serve as a precursor for the synthesis of novel compounds to be screened for cytotoxic activity against various cancer cell lines.

-

Antiviral and Antiparasitic Drugs: The benzimidazole scaffold is a key component of several anthelmintic drugs. Further modification of the aldehyde group could lead to new antiviral and antiparasitic candidates.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known and predicted physicochemical properties, a plausible synthetic route with experimental considerations, and an outline of its expected spectroscopic characteristics. While further experimental validation of some properties is warranted, the information presented here serves as a solid foundation for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

References

Sources

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde IUPAC name and CAS number

An In-depth Technical Guide to 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical identity, propose a robust synthetic pathway grounded in established methodologies, and explore its potential as a scaffold for drug development. The benzimidazole core is a well-established "privileged structure" in pharmacology, known for its diverse biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into the synthesis and potential applications of this specific derivative.

Chemical Identity and Physicochemical Properties

The foundational step in any research endeavor is the unambiguous identification of the compound of interest. This compound is a derivative of benzimidazole, featuring a 2-chlorobenzyl group at the N1 position and a carbaldehyde (formyl) group at the C2 position.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 537010-38-1 | [1] |

| Molecular Formula | C₁₅H₁₁ClN₂O | [1] |

| Molecular Weight | 270.72 g/mol | |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥95% | [1] |

| InChI Key | QZKDANOPKUEJMM-UHFFFAOYSA-N |

The Benzimidazole Scaffold: A Cornerstone of Medicinal Chemistry

The benzimidazole ring system is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring with an imidazole ring.[] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and proteins, through mechanisms like hydrogen bonding and π–π stacking.[3] This versatility has made the benzimidazole scaffold a "privileged structure" in medicinal chemistry, leading to the development of drugs with a vast range of pharmacological activities.[][4]

These activities include:

-

Anticancer[][3]

-

Anti-inflammatory and Analgesic[6]

-

Antiviral[4]

-

Antihypertensive[4]

-

Proton Pump Inhibitors (Antiulcer)[6]

The specific substitutions on the benzimidazole core, such as the 2-chlorobenzyl and carbaldehyde groups in our topic compound, are critical for modulating this activity, influencing factors like target specificity, potency, and pharmacokinetic properties. The aldehyde group, in particular, serves as a versatile chemical handle for further synthetic modifications, enabling the creation of extensive compound libraries for screening.

Sources

- 1. You are being redirected... [hit2lead.com]

- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. isca.me [isca.me]

- 6. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

Unlocking the Therapeutic Potential of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde: A Theoretical and In-Silico Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and Its Therapeutic Promise

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purine bases allows it to readily interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] Benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The versatility of the benzimidazole core allows for substitutions at various positions, particularly at the N-1 and C-2 positions, enabling the fine-tuning of its steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[2] This guide focuses on a specific derivative, 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, exploring its structural and electronic characteristics through a comprehensive theoretical and in-silico lens.

Molecular Architecture and Synthesis of this compound

The title compound, this compound, features a benzimidazole core with a 2-chlorobenzyl group attached at the N-1 position and a carbaldehyde (formyl) group at the C-2 position. The presence of the electron-withdrawing chlorine atom on the benzyl ring and the aldehyde group at the active C-2 position suggests potentially significant biological activity.

The synthesis of such N-1, C-2 disubstituted benzimidazoles typically follows a multi-step pathway. A common approach involves the initial condensation of o-phenylenediamine with a suitable carboxylic acid or aldehyde to form the benzimidazole ring.[4][5] This is followed by an N-alkylation step, where the benzimidazole nitrogen is reacted with an appropriate alkyl halide, in this case, 2-chlorobenzyl chloride, in the presence of a base.[5]

Part 1: Theoretical Investigations using Density Functional Theory (DFT)

To elucidate the molecular properties of this compound, quantum chemical calculations are indispensable. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost.[6][7] For this analysis, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-31G** basis set is a widely accepted level of theory for optimizing the geometry and predicting the electronic properties of organic molecules.[1]

Geometric Structure Optimization

The initial step in the theoretical analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This process involves calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. The optimized structure provides insights into the spatial arrangement of the atoms and the overall shape of the molecule, which are crucial for understanding its interaction with biological targets. The expected optimized structure would reveal the relative orientations of the benzimidazole, 2-chlorobenzyl, and carbaldehyde moieties.

Table 1: Predicted Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O (aldehyde) | ~1.21 |

| C-N (imidazole) | ~1.38 | |

| C-Cl (benzyl) | ~1.75 | |

| N-CH2 (benzyl) | ~1.48 | |

| **Bond Angles (°) ** | O=C-C (aldehyde) | ~124° |

| C-N-C (imidazole) | ~108° | |

| Cl-C-C (benzyl) | ~119° | |

| Dihedral Angles (°) | Benzimidazole-Benzyl | Variable, defines conformation |

Note: These are predicted values based on typical DFT calculations for similar structures. Actual values would be obtained from a specific computational output.

Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are primarily governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[1] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher reactivity.[1]

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system, while the LUMO would likely be distributed over the carbaldehyde group and the benzimidazole ring, reflecting the electron-withdrawing nature of the formyl group.

Table 2: Predicted FMO Properties of this compound

| Parameter | Predicted Value (eV) |

| EHOMO | ~ -6.5 eV |

| ELUMO | ~ -2.5 eV |

| Energy Gap (ΔE) | ~ 4.0 eV |

Note: These are estimated values. Precise energies are subject to the specifics of the DFT calculation.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[1] The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

In the MEP map of the title compound, the oxygen atom of the carbaldehyde group is expected to be the region of highest negative potential, making it a likely site for hydrogen bonding and electrophilic interactions. The hydrogen atoms and the regions around the benzimidazole ring protons are expected to exhibit positive potential.

Part 2: In-Silico Evaluation of Biological Activity: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[8][9] This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

Given the established anticancer activity of many benzimidazole derivatives, a hypothetical molecular docking study could be performed against a relevant cancer target, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers.[9]

Docking Protocol

A typical molecular docking workflow involves the following steps:

-

Preparation of the Receptor: The 3D crystal structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of this compound is generated and its energy is minimized, often using the same level of theory as the DFT calculations.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically search for the optimal binding pose of the ligand within the active site of the receptor.[1] The program calculates a binding affinity score (usually in kcal/mol), which estimates the strength of the interaction. More negative scores indicate stronger binding.

-

Analysis of Results: The predicted binding poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.

Predicted Binding Interactions

Based on the structure of this compound, it is plausible that the benzimidazole core could form hydrogen bonds with key residues in the EGFR active site, such as Met793, a common interaction for EGFR inhibitors. The carbaldehyde oxygen could act as a hydrogen bond acceptor, while the aromatic rings could engage in hydrophobic and pi-pi stacking interactions with surrounding residues. The 2-chlorobenzyl group would likely occupy a hydrophobic pocket within the binding site.

Table 3: Hypothetical Molecular Docking Results against EGFR

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| This compound | -8.0 to -10.0 (Predicted) | Met793, Leu718, Val726, Ala743, Lys745, Thr790 | Hydrogen Bonding, Hydrophobic, Pi-Alkyl |

Note: These are hypothetical results to illustrate the expected outcome of a molecular docking study.

Visualizations

Caption: Molecular structure of this compound.

Caption: Workflow for DFT-based theoretical studies.

Caption: Predicted interactions from molecular docking with EGFR.

Conclusion and Future Directions

This technical guide outlines a comprehensive theoretical framework for the study of this compound. Through the application of Density Functional Theory, we can gain profound insights into its structural and electronic properties, which are fundamental to its chemical behavior and potential biological activity. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential map helps in identifying its reactivity and potential interaction sites.

Furthermore, in-silico techniques like molecular docking provide a powerful means to predict its binding affinity and interaction patterns with relevant biological targets, such as EGFR kinase. The hypothetical docking results suggest that this compound could be a promising candidate for further investigation as an anticancer agent.

The logical next steps in the evaluation of this compound would be its chemical synthesis, followed by thorough spectroscopic characterization using techniques like FT-IR, ¹H-NMR, and ¹³C-NMR to confirm its structure. Subsequently, in-vitro biological assays are essential to validate the computationally predicted activities and to determine its efficacy and potency. The theoretical studies presented here serve as a robust foundation, guiding and accelerating the experimental drug discovery process.

References

-

Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. National Genomics Data Center.

-

Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. PubMed.

-

Martynov, A., et al. (2024). Molecular Modeling, Synthesis, and Antihyperglycemic Activity of the New Benzimidazole Derivatives – Imidazoline Receptor Agonists. Dove Medical Press.

-

Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor. ACS Omega. (2022).

-

Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of King Saud University - Science.

-

This compound. Sigma-Aldrich.

-

Design, docking, characterization and DFT screening of some novel derivatives of benzimidazole linked piperidine for antibacterial and antioxidant properties. ResearchGate. (2023).

-

Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. PubMed Central. (2024).

-

This compound. Hit2Lead.

-

Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI.

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central.

-

Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PubMed Central.

-

Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. ResearchGate. (2017).

-

Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. ResearchGate.

-

Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. MDPI. (2019).

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PubMed Central.

-

Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors. PubMed. (2019).

-

1,1′-Bi-1H-benzimidazole-2,2′-dicarbaldehyde. ResearchGate. (2007).

-

Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. ResearchGate. (2019).

-

Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. PubMed Central. (2022).

Sources

- 1. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and <i>in-silico</i> pharmacokinetic and toxicity studies - Journal of King Saud University - Science [jksus.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its rigid, planar structure and ability to engage in various intermolecular interactions make it a privileged pharmacophore. This guide focuses on a specific derivative, 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a compound available commercially but whose detailed single-crystal X-ray structure is not yet publicly documented in the searched scientific literature.[4][5]

In the absence of a solved structure, this document serves as an expert guide to its determination and analysis. It outlines the requisite experimental protocols with an emphasis on the rationale behind each step, from synthesis to final structural refinement. The methodologies are grounded in established practices for related benzimidazole derivatives, providing a robust framework for researchers seeking to characterize this or analogous compounds.[1][6][7]

Part 1: Synthesis and Spectroscopic Characterization

The journey to a crystal structure begins with the synthesis and unequivocal identification of the compound. The most prevalent and reliable method for synthesizing N-substituted benzimidazoles involves the condensation of an appropriate o-phenylenediamine with an aldehyde.[3][8]

Synthetic Protocol: The Phillips-Ladenburg Reaction

The synthesis of this compound can be approached by first preparing the N-substituted diamine followed by cyclization, or by direct alkylation of a pre-formed benzimidazole. A common and effective route involves the condensation of N-(2-Chlorobenzyl)benzene-1,2-diamine with a glyoxal equivalent. A more direct, established method for analogous compounds involves the reaction of o-phenylenediamine with the corresponding aldehyde.[3][8]

Experimental Workflow:

-

Reaction Setup: To a solution of o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol, add 2-chlorobenzaldehyde (1.0-1.2 equivalents).[8][9]

-

Condensation: The mixture is typically refluxed for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[8]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified. Column chromatography using a silica gel stationary phase with a solvent system like ethyl acetate/n-hexane is a standard and effective method for isolating the pure benzimidazole derivative.[8]

The diagram below illustrates the general synthetic pathway.

Caption: General synthesis scheme for benzimidazole derivatives.

Spectroscopic Verification

Before proceeding to crystallization, the identity and purity of the synthesized compound must be confirmed.

-

NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance is the most powerful tool for structural elucidation in solution.[10] For the title compound, one would expect to see distinct signals for the aromatic protons on the benzimidazole core and the 2-chlorobenzyl group, as well as a characteristic singlet for the aldehyde proton (typically δ 9-10 ppm).[11] The ¹³C NMR would show corresponding signals for all unique carbon atoms, including the carbonyl carbon of the aldehyde group (typically δ 180-200 ppm).[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[13] The spectrum should exhibit a strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. Other key peaks would include C=N stretching of the imidazole ring and C-H stretching of the aromatic rings.[11]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For C₁₅H₁₁ClN₂O, the expected molecular ion peak [M]⁺ would be approximately 270.72 g/mol .[4]

Part 2: Crystal Growth and X-Ray Diffraction

Obtaining a high-quality single crystal is often the most challenging step in structure determination. The quality of the crystal directly dictates the quality of the diffraction data and the accuracy of the final structure.[6]

Protocol for Single Crystal Growth

The slow evaporation technique is a widely successful method for growing single crystals of organic molecules like benzimidazole derivatives.[6][12]

Step-by-Step Methodology:

-

Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at room temperature. A solvent screen using small vials with solvents of varying polarity (e.g., ethanol, acetonitrile, ethyl acetate, dichloromethane, or mixtures thereof) is performed to identify suitable candidates.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a single large one.

-

Evaporation: Cover the vial with a cap pierced with a few small holes or with paraffin film. This allows the solvent to evaporate slowly and controllably over several days to weeks. The vessel should be left in a vibration-free environment at a constant temperature.[6]

-

Crystal Harvesting: Once crystals of sufficient size (typically > 0.1 mm in all dimensions) have formed, they should be carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

The workflow for data collection and structure solution is a standardized, self-validating process.

Caption: Workflow for single-crystal X-ray structure determination.

Data Collection Protocol:

-

A suitable crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.[6]

-

The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray beams.[6]

Structure Solution and Refinement:

-

Structure Solution: The collected data (a set of reflections with corresponding intensities) is used to solve the "phase problem." For small molecules, "direct methods" are typically employed using software like SHELXS to determine the initial positions of the atoms in the unit cell.[6][7]

-

Structure Refinement: The initial atomic model is then refined using a least-squares process with software like SHELXL.[7] This process optimizes the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

Part 3: Anticipated Structural Features & Analysis

While the specific data for the title compound is unavailable, we can predict its key structural characteristics based on the extensive literature on related benzimidazole derivatives.[1][7][14]

Molecular Geometry

The core benzimidazole ring system is expected to be nearly planar.[1][7] The dihedral angle between the benzimidazole plane and the attached 2-chlorobenzyl ring will be a key conformational feature, influencing how the molecule packs in the crystal lattice.

Crystallographic Data (Illustrative Example)

The following table summarizes the kind of data that would be obtained from a successful crystallographic analysis. The values presented are hypothetical but are representative of similar organic molecules.

| Parameter | Anticipated Value / Information |

| Chemical Formula | C₁₅H₁₁ClN₂O |

| Formula Weight | 270.72 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (common for centrosymmetric packing) |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 15 - 20 |

| α, γ (°) | 90 |

| β (°) | 95 - 105 (for Monoclinic) |

| Volume (ų) | 1800 - 2200 |

| Z (molecules/unit cell) | 4 or 8 |

| R-factor (R1) | < 0.05 (for a well-refined structure) |

| Goodness-of-fit (S) | ~1.0 |

Intermolecular Interactions

The crystal packing will be stabilized by a network of non-covalent interactions. In benzimidazole derivatives, the following are commonly observed:[1][7]

-

π-π Stacking: The planar aromatic rings of the benzimidazole and chlorobenzyl groups are likely to engage in offset π-π stacking interactions, which are crucial for the stability of the crystal structure.[7]

-

C-H···N/O Hydrogen Bonds: Weak hydrogen bonds involving the aldehyde oxygen or the imidazole nitrogen as acceptors and aromatic C-H groups as donors are expected to play a significant role in the three-dimensional architecture.[1]

-

Halogen Interactions: The chlorine atom on the benzyl ring may participate in C-H···Cl or other weak halogen bonding interactions.

The diagram below illustrates the key structural components.

Caption: Key functional components of the target molecule.

Conclusion

Determining the single-crystal X-ray structure of this compound is a critical step in its solid-state characterization. This guide provides a comprehensive, expert-led framework for achieving this goal, from chemical synthesis to crystallographic refinement. The resulting 3D structure would provide invaluable, unambiguous insights into its molecular conformation, electronic properties, and the specific intermolecular interactions that govern its assembly in the solid state. Such data is fundamental for rational drug design, polymorphism studies, and advancing the broader understanding of benzimidazole chemistry.

References

- BenchChem. (n.d.). Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determination.

- Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives.

-

IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. DOI: [Link]. Retrieved from

- ResearchGate. (n.d.). XRD analysis of racemic benzimidazole derivative 2.

- Arumugam, N., et al. (2015). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules.

- Sigma-Aldrich. (n.d.). This compound. Product Page for CAS 537010-38-1.

- Hit2Lead. (n.d.). This compound. Product Page for CAS 537010-38-1.

- Jian, F-F., et al. (2006). 1-(2-Chlorobenzyl)-2-(2-chlorophenyl)-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications.

- Yordanova, D., et al. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances.

- Kumar, A., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central.

- BenchChem. (n.d.). Spectroscopic Characterization of 2-tert-butyl-1H-benzo[d]imidazole: A Technical Guide.

- Al-Masoudi, W. A. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry.

- Asif, M. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central.

- Hagar, M., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.

Sources

- 1. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | 537010-38-1 [sigmaaldrich.com]

- 5. You are being redirected... [hit2lead.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold as a Cornerstone in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purine nucleosides allows for facile interaction with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] Historically, benzimidazole derivatives have been successfully developed into a range of therapeutics, including anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and even anticancer agents (e.g., bendamustine).[3] The versatility of the benzimidazole core, which allows for substitutions at various positions, provides a fertile ground for the design and synthesis of novel drug candidates with tailored biological activities.[3] This guide focuses on the potential biological activities of a specific, less-explored derivative, 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde , by extrapolating from the well-established pharmacological profiles of the broader benzimidazole class. We will delve into its potential as an anticancer, antimicrobial, and anti-inflammatory agent, providing theoretical frameworks and practical experimental protocols for its evaluation.

Potential Anticancer Activity: Targeting the Hallmarks of Malignancy

The unregulated proliferation of cancer cells is a primary target for many chemotherapeutic agents. Benzimidazole derivatives have demonstrated potent anticancer activity through diverse mechanisms that disrupt the life cycle of cancer cells.[4][5] The structural features of this compound, particularly the presence of the electrophilic carbaldehyde group and the substituted benzyl moiety, suggest several plausible mechanisms of anticancer action.

Plausible Mechanisms of Action

-

Microtubule Disruption: A significant number of benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics.[5][6] They can bind to β-tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to mitotic arrest, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[6]

-

Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage DNA topology during replication and transcription. Certain benzimidazole derivatives can act as topoisomerase inhibitors, leading to DNA strand breaks and the induction of apoptosis.[4][5] The planar benzimidazole ring can intercalate into the DNA, while substituents can interact with the enzyme's active site.

-

Kinase Inhibition: Many cellular signaling pathways that drive cancer cell proliferation and survival are regulated by kinases. Benzimidazole derivatives have been shown to inhibit various oncogenic kinases, such as those involved in the PI3K/AKT and MAPK signaling pathways, thereby arresting the cell cycle and promoting apoptosis.[4]

Visualizing the Anticancer Mechanism: Microtubule Disruption

Caption: Proposed mechanism of microtubule disruption by the benzimidazole derivative.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method to evaluate the cytotoxic effects of this compound against a panel of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

| Parameter | Description |

| Cell Lines | MCF-7 (Breast), HCT-116 (Colon), A549 (Lung) |

| Compound | This compound |

| Concentration Range | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48 hours |

| Endpoint | Cell Viability (MTT Assay) |

| Expected Outcome | Dose-dependent decrease in cell viability, allowing for IC50 calculation. |

Potential Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Benzimidazole derivatives have a long history of use as antimicrobial and antifungal agents.[1][7] Their mechanism of action often involves targeting essential microbial processes that are distinct from those in mammalian cells, offering a degree of selective toxicity.

Plausible Mechanisms of Action

-

Inhibition of DNA Gyrase: DNA gyrase is a bacterial enzyme crucial for DNA replication and repair. Some benzimidazole derivatives can inhibit this enzyme, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[7]

-

Disruption of Ergosterol Biosynthesis: In fungi, ergosterol is an essential component of the cell membrane. Certain benzimidazole compounds can inhibit enzymes involved in the ergosterol biosynthesis pathway, leading to a compromised cell membrane and fungal cell death.[1]

Visualizing the Antimicrobial Workflow: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial strains.

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound (dissolved in DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.

| Parameter | Description |

| Microorganisms | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) |

| Compound | This compound |

| Concentration Range | Two-fold serial dilutions (e.g., 128 µg/mL to 0.25 µg/mL) |

| Incubation Time | 18-24 hours |

| Endpoint | Minimum Inhibitory Concentration (MIC) |

| Expected Outcome | Determination of the lowest compound concentration that prevents bacterial growth. |

Potential Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Benzimidazole derivatives have been reported to possess anti-inflammatory properties by targeting key enzymes and receptors in the inflammatory pathway.[8][9]

Plausible Mechanisms of Action

-

Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some benzimidazole derivatives can inhibit these enzymes, thereby reducing inflammation.[8]

-

Cytokine Modulation: Pro-inflammatory cytokines like TNF-α and IL-6 play a central role in the inflammatory response. Certain benzimidazoles can suppress the production of these cytokines, thus exerting an anti-inflammatory effect.[10]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This protocol describes an in vitro assay to assess the anti-inflammatory potential of the test compound by measuring its effect on cytokine production in macrophages.

Objective: To evaluate the ability of the compound to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from LPS-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete growth medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Dexamethasone (positive control)

-

ELISA kits for TNF-α and IL-6

-

24-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.

| Parameter | Description |

| Cell Line | RAW 264.7 (macrophages) |

| Stimulant | Lipopolysaccharide (LPS) |

| Compound | This compound |

| Concentration Range | 1, 10, 50 µM |

| Incubation Time | 24 hours (post-LPS stimulation) |

| Endpoint | TNF-α and IL-6 levels in supernatant (ELISA) |

| Expected Outcome | Dose-dependent reduction in the production of pro-inflammatory cytokines. |

Conclusion and Future Directions

While specific biological data for this compound is not yet extensively documented, the rich pharmacology of the benzimidazole scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The proposed anticancer, antimicrobial, and anti-inflammatory activities are based on well-established mechanisms of action for this class of compounds. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate the therapeutic potential of this promising molecule. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining its future as a clinical candidate.

References

-

Wagh D. D, Kankate R. S. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Res Asia 2025;22(3). [Link]

-

Al-Ghorbani, M., et al. (2020). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. [Link]

-

417 Integrative Medicine. (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. [Link]

-

Al-Zahrani, E., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). [Link]

-

Singh, P., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]

-

Özkay, Y., et al. (2011). Antimicrobial activity of a new series of benzimidazole derivatives. PubMed. [Link]

-

Mishra, S., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal. [Link]

-

Xu, X., et al. (2012). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. ACS Medicinal Chemistry Letters. [Link]

-

Lazer, E. S., et al. (1987). Benzimidazole derivatives with atypical antiinflammatory activity. Journal of Medicinal Chemistry. [Link]

-

Küçükgüzel, I., et al. (2001). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]

-

Kumar, R., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]

-

Fatima, A., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PLOS ONE. [Link]

-

Tan, C. P., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology. [Link]

-

Al-Ghorbani, M., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [Link]

-

Kumar, S., & Singh, P. (2023). Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. Asian Journal of Research in Chemistry. [Link]

-

Al-Ghorbani, M., et al. (2022). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis of Some Benzimidazole and Benzothiazole Derivatives Expected to Have Antitumor Activity. Egyptian Journal of Chemistry. [Link]

-

Al-Ghorbani, M., et al. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Heliyon. [Link]

-

Racané, L., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. [Link]

-

Tyagi, P., et al. (2024). Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. Research Journal of Pharmacy and Technology. [Link]

-

Al-Ghorbani, M., et al. (2020). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. [Link]

- Process for the preparation of 1H-benzimidazoles.

-

Patel, B. R., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharma Chemica. [Link]

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Synthetic Utility of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde: A Technical Guide

Abstract

This technical guide provides an in-depth examination of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a heterocyclic compound situated at the intersection of synthetic chemistry and drug discovery. While a singular, high-profile discovery paper for this specific molecule is not prominent in the literature, its existence and chemical structure are deeply rooted in the rich history of benzimidazole chemistry. This guide will not chronicle a linear discovery, but rather will establish the scientific context for its creation, detail a robust and logical synthetic pathway based on established methodologies, and explore its potential as a valuable intermediate for the development of novel therapeutic agents. We will delve into the causality behind the selection of its structural motifs—the privileged benzimidazole core, the N-(2-chlorobenzyl) substituent, and the versatile 2-carbaldehyde functional group—to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its significance and potential applications.

Introduction: The Benzimidazole Scaffold as a Cornerstone of Medicinal Chemistry

The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone of medicinal chemistry, celebrated for its versatile biological activities.[1][2] This "privileged scaffold" is a key structural component in numerous approved drugs, demonstrating a wide pharmacological spectrum that includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The unique architecture of the benzimidazole nucleus allows it to mimic natural purine bases, enabling interactions with a variety of biological targets.